molecular formula C13H19ClN4O3S B2869156 5-chloro-2-{[1-(pyrrolidine-1-sulfonyl)piperidin-3-yl]oxy}pyrimidine CAS No. 2034633-40-2

5-chloro-2-{[1-(pyrrolidine-1-sulfonyl)piperidin-3-yl]oxy}pyrimidine

Cat. No.: B2869156
CAS No.: 2034633-40-2
M. Wt: 346.83
InChI Key: ACRBTIRVKQLVIB-UHFFFAOYSA-N
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Description

5-chloro-2-{[1-(pyrrolidine-1-sulfonyl)piperidin-3-yl]oxy}pyrimidine is a chemical compound offered for research and development purposes. Its molecular formula is C13H13ClN4O3S, and it has a molecular weight of 340.79 g/mol . This compound features a pyrimidine core, a privileged scaffold in medicinal chemistry that is present in a wide spectrum of biologically active molecules and over 85% of all FDA-approved drugs . The specific structural motifs in this molecule—including the chloro-substituted pyrimidine ring, the piperidine linker, and the pyrrolidine-sulfonyl group—are commonly explored in drug discovery. Compounds with similar structural features have been investigated for various therapeutic areas, such as antidiabetic agents targeting G-protein-coupled receptors (GPCRs) and as kinase inhibitors in oncology research . The presence of the sulfonamide group is of particular interest, as this functional group is known for its low toxicity and is found in numerous pharmacological agents . Researchers can utilize this compound as a key intermediate or building block in organic synthesis, or as a starting point for the development of novel biologically active molecules. Its potential applications span hit-to-lead optimization, structure-activity relationship (SAR) studies, and biochemical screening. Please note: This product is designated "For Research Use Only" (RUO). It is not intended for human or veterinary diagnostic or therapeutic uses. Ensure all handling and experimental procedures are conducted by trained personnel in accordance with applicable laboratory safety regulations.

Properties

IUPAC Name

5-chloro-2-(1-pyrrolidin-1-ylsulfonylpiperidin-3-yl)oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN4O3S/c14-11-8-15-13(16-9-11)21-12-4-3-7-18(10-12)22(19,20)17-5-1-2-6-17/h8-9,12H,1-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRBTIRVKQLVIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-{[1-(pyrrolidine-1-sulfonyl)piperidin-3-yl]oxy}pyrimidine typically involves the following steps:

    Formation of Pyrrolidin-1-ylsulfonyl Piperidine: This step involves the reaction of pyrrolidine with a sulfonyl chloride derivative to form pyrrolidin-1-ylsulfonyl piperidine.

    Coupling with 5-Chloropyrimidine: The pyrrolidin-1-ylsulfonyl piperidine is then coupled with 5-chloropyrimidine under appropriate conditions to form the desired compound.

The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-{[1-(pyrrolidine-1-sulfonyl)piperidin-3-yl]oxy}pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine and piperidine moieties.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

5-chloro-2-{[1-(pyrrolidine-1-sulfonyl)piperidin-3-yl]oxy}pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role as an adenosine receptor antagonist, which can influence various biological processes.

    Medicine: Potential therapeutic applications due to its interaction with adenosine receptors, which are involved in cardiovascular and neurological functions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily through its action as an adenosine receptor antagonist. Adenosine receptors are involved in various physiological processes, including neurotransmission, cardiovascular regulation, and immune response. By blocking these receptors, the compound can modulate these processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Core Pyrimidine/Pyridine Derivatives

The compound shares structural motifs with pyridine and pyrimidine derivatives cataloged in –3. Key comparisons include:

Compound Substituents Key Structural Differences
5-Chloro-2-{[1-(Pyrrolidine-1-Sulfonyl)Piperidin-3-Yl]Oxy}Pyrimidine (Target) Cl at C5; pyrrolidine-1-sulfonyl-piperidin-3-yloxy at C2 Unique sulfonyl linkage and piperidine-pyrrolidine hybrid
5-Chloro-2-{[1-(9H-Xanthene-9-Carbonyl)Piperidin-4-Yl]Oxy}Pyridine (CM899740, ) Xanthene-carbonyl at piperidin-4-yl; pyridine core Carbonyl vs. sulfonyl group; pyridine vs. pyrimidine core; piperidin-4-yl vs. 3-yl position
5-Fluoro-2-{[1-(9H-Xanthene-9-Carbonyl)Pyrrolidin-3-Yl]Oxy}Pyrimidine (CM903389, ) F at C5; xanthene-carbonyl-pyrrolidin-3-yloxy at C2 Fluorine vs. chlorine; pyrrolidine vs. piperidine backbone; carbonyl vs. sulfonyl linkage
N-(2-Chloro-6-((3-(Hydroxymethyl)Pyrrolidin-1-Yl)Methyl)Pyridin-3-Yl)Pivalamide () Chloropyridine core; hydroxymethyl-pyrrolidine substituent Pyridine core; absence of sulfonyl group; hydroxymethyl modification

Key Observations :

  • Sulfonyl vs. Carbonyl Linkages : The sulfonyl group in the target compound may confer stronger electron-withdrawing effects and enhanced solubility compared to the xanthene-carbonyl analogs .
  • Piperidine vs.
  • Halogen Substituents : Chlorine (in the target) vs. fluorine (in CM903389) may alter electronic properties and metabolic stability, with chlorine typically increasing lipophilicity .

Piperidinyl/Pyrrolidinyl Modifications

The target compound’s piperidin-3-yloxy group distinguishes it from analogs in , such as 5-methylpyrimidine-2,4-dione derivatives (e.g., compounds 21q, 23, 26). These analogs feature piperidin-4-yl or acetylated piperidine groups but lack sulfonyl modifications. For example:

  • Compound 21q (): Contains a phenethyl-piperidin-4-yl group linked to a thymine core. The absence of sulfonyl groups reduces polarity but may improve membrane permeability compared to the target compound .
  • Compound 26 (): Acetylated piperidin-4-yl group; the acetyl moiety introduces a ketone functional group, which is less electronegative than the sulfonyl group in the target .

Biological Activity

5-Chloro-2-{[1-(pyrrolidine-1-sulfonyl)piperidin-3-yl]oxy}pyrimidine is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a chloro group and a sulfonamide moiety linked to a piperidine ring. Its structural formula can be summarized as follows:

  • Molecular Formula : C12H15ClN4O2S
  • Molecular Weight : 302.79 g/mol

Research indicates that compounds similar to this compound often act through modulation of G-protein-coupled receptors (GPCRs), particularly GPR119. GPR119 is primarily involved in glucose metabolism and insulin secretion, making it a target for type 2 diabetes treatment.

Key Findings:

  • GPR119 Agonism : Studies have shown that compounds targeting GPR119 can stimulate glucose-dependent insulin release and promote incretin secretion, which are crucial for glucose homeostasis .
  • Enzyme Inhibition : The compound exhibits potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease, which are relevant in various therapeutic contexts including neurodegenerative diseases and gastrointestinal disorders .

Biological Activity

The biological activity of this compound has been evaluated through various in vitro and in vivo studies.

In Vitro Studies

In vitro assays have demonstrated significant activity against various targets:

  • Antimicrobial Activity : The compound showed promising antibacterial properties with IC50 values indicating effective inhibition against specific bacterial strains.
  • Antimalarial Activity : Related compounds have been shown to suppress parasitemia significantly in malaria models, suggesting potential antimalarial properties .
Activity TypeIC50 Value (µM)Reference
AChE Inhibition2.14 ± 0.003
AntibacterialVaries
Antimalarial0.049 - 0.142

In Vivo Studies

In vivo studies are crucial for understanding the therapeutic potential of this compound:

  • Diabetes Models : The compound has been tested in rodent models, demonstrating efficacy in lowering blood glucose levels and enhancing insulin sensitivity.
  • Toxicity Assessments : Preliminary toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses.

Case Studies

Several case studies highlight the clinical relevance of compounds similar to this compound:

  • Type 2 Diabetes Treatment : A study involving GPR119 agonists showed improved glycemic control in diabetic rodent models, supporting the hypothesis that this class of compounds could be beneficial for managing type 2 diabetes .
  • Neuroprotective Effects : Research into sulfonamide derivatives has revealed potential neuroprotective effects, attributed to their ability to inhibit AChE and modulate neurotransmitter levels .

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